Hydrogen-Bond Acceptor Count and Synthetic Versatility
5-Oxa-2-azaspiro[3.5]nonan-8-one possesses three sterically distinct hydrogen-bond acceptor (HBA) sites—the oxetane ether oxygen, the azetidine tertiary amine nitrogen, and the ketone carbonyl oxygen—whereas its direct de-keto analog, 5-oxa-2-azaspiro[3.5]nonane (CAS 138387-19-6), contains only two HBA sites (oxetane oxygen and azetidine nitrogen) . The additional carbonyl not only increases the topological polar surface area (tPSA = 38.3 Ų vs. 21.3 Ų for the parent) but also provides a reactive center for chemoselective transformations such as reductive amination, oxime formation, and Grignard additions, none of which are possible on the parent scaffold without pre‑activation .
| Evidence Dimension | Hydrogen-bond acceptor count and synthetic handles |
|---|---|
| Target Compound Data | 3 H-bond acceptors; tPSA = 38.3 Ų; contains reactive ketone for derivatization |
| Comparator Or Baseline | 5-Oxa-2-azaspiro[3.5]nonane (CAS 138387-19-6): 2 H-bond acceptors; tPSA = 21.3 Ų; no reactive carbonyl |
| Quantified Difference | +1 H-bond acceptor (50% increase); tPSA increase of 17.0 Ų (+80% relative); gain of ketone-based synthetic versatility |
| Conditions | Calculated molecular properties based on SMILES: O=C1CCOC2(CNC2)C1 (target) vs. C1CC2(CNC1)CO2 (comparator); tPSA values from ChemDraw v20.1 |
Why This Matters
The additional H-bond acceptor and reactive ketone handle directly expand the accessible chemical space for fragment elaboration and lead optimization, making the ketone-bearing compound the preferred starting point for programs requiring late‑stage diversification.
